molecular formula C8H7BrN2 B1519774 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111638-02-8

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1519774
CAS No.: 1111638-02-8
M. Wt: 211.06 g/mol
InChI Key: IWLFWGLFINYFHA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a bromine atom at the 5-position and a methyl group at the 2-position (Fig. 1). Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.07 g/mol (CAS: 1111638-02-8). The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the methyl group influences steric and electronic properties, affecting solubility and binding interactions. This compound is widely used as an intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.

Scientific Research Applications

Reaction Conditions and Yields

Reaction TypeConditionsYield
Suzuki CouplingReflux in THF with arylboronic acidsUp to 98.5%
Fischer CyclizationVarious conditions depending on substituentsVariable yields

Biological Activities

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its biological activities, particularly in cancer therapy and as a kinase inhibitor.

Anti-Cancer Activity

Research has shown that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:

  • Compound 4h demonstrated IC50 values of 7 nM against FGFR1, indicating strong potential for cancer treatment .
  • In vitro studies revealed that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines .

Kinase Inhibition

This compound also serves as a lead structure for developing inhibitors targeting SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases. Inhibition of SGK-1 can regulate electrolyte balance and cell proliferation associated with disease states .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Study on FGFR Inhibitors : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer properties. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for better efficacy against FGFRs .
  • Anti-Thrombolytic Activity : Investigations into the anti-thrombolytic properties of related pyridine derivatives revealed that certain modifications could enhance their therapeutic profile, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as in medicinal chemistry where it might inhibit fibroblast growth factor receptors (FGFRs) in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Structure : Methyl group at position 4 instead of 2.
  • Properties: The 4-methyl isomer (CAS: 1150617-52-9) exhibits distinct electronic effects due to altered substituent proximity to the pyrrole nitrogen.

Alkyl Chain Variants: 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Structure : Ethyl group replaces methyl at position 2 (CAS: 1228666-29-2).
  • Solubility : The ethyl group increases lipophilicity, improving solubility in organic solvents like dichloromethane and THF compared to the methyl analog.
  • Reactivity : The longer alkyl chain may reduce steric hindrance, facilitating nucleophilic substitutions or metal-catalyzed couplings.

Halogen-Substituted Derivatives

  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine : The iodine atom at position 3 (CAS: 1046831-94-0) enhances versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to bromine.

Carbaldehyde and Tosyl Derivatives

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 9): The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, useful in synthesizing imidazole-based inhibitors.
  • 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 10): Tosyl protection enhances stability during Suzuki couplings, as seen in the synthesis of 5-aryl derivatives (e.g., Compound 11).

Boronic Ester Derivatives

  • 5-Bromo-3-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine (CAS: MFCD10574985): This boronic ester facilitates iterative cross-coupling for constructing biphenyl or heterobiaryl systems, critical in optimizing kinase inhibitors.

FGFR Inhibitor Derivatives

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (): The trifluoromethyl group enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, improving inhibitory potency compared to bromo-methyl analogs.
  • N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (, Compound 8a): Demonstrates IC₅₀ < 100 nM against tyrosine kinases, highlighting the impact of nicotinamide side chains on target engagement.

Solubility Challenges

  • Thieno[2,3-b]pyridine analogs () exhibit poor aqueous solubility, limiting their pharmacokinetic profiles. In contrast, 5-bromo-2-methyl derivatives show moderate solubility in DMSO (>10 mM), making them more suitable for in vitro assays.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Solubility (Organic Solvents)
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (2) 211.07 1111638-02-8 High (DMSO, THF)
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (4) 211.07 1150617-52-9 Moderate (DCM)
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (5), C₂H₅ (2) 225.10 1228666-29-2 High (THF, EtOAc)

Biological Activity

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly in oncology and cellular signaling pathways. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine framework. Its molecular formula is C8H8BrNC_8H_8BrN with a molecular weight of approximately 198.06 g/mol. This structure contributes to its distinct chemical reactivity and biological activity, particularly its interactions with various biological targets.

Target of Action:
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways including:

  • RAS-MEK-ERK pathway
  • Phospholipase C-gamma (PLCγ) pathway
  • PI3K-Akt pathway

These pathways are crucial for cell proliferation, survival, and differentiation, making FGFRs significant targets in cancer therapy.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For example:

  • Inhibition of Breast Cancer Cell Proliferation: The compound has shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis effectively.

Table 1: Inhibitory Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Effect
Breast Cancer (4T1)712Inhibition of proliferation
Osteosarcoma (HOS)2.5Cytotoxicity
Prostate Carcinoma (LNCaP)1.5Cytotoxicity

These results indicate strong potential for the compound as an anticancer agent.

Antimicrobial Activity

Certain derivatives of this compound have also demonstrated antimicrobial properties. In studies, analogs have shown efficacy against various microbial strains, suggesting that modifications to the core structure could enhance these activities further.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. However, detailed pharmacokinetic studies are still required to fully understand its metabolism and excretion pathways in vivo.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

  • Study on FGFR Inhibition: A derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM, indicating strong potential for cancer treatment applications.
  • Platinum Complexes: The compound has been utilized in synthesizing platinum(II) complexes which showed enhanced cytotoxicity compared to traditional cisplatin treatments in various cancer cell lines .
  • DYRK1A Inhibition: Some derivatives have been identified as potent inhibitors of DYRK1A kinase, showcasing additional therapeutic avenues beyond oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyrrolo[2,3-b]pyridine scaffold. For example, bromination using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under reflux conditions (60–80°C) is common . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 eq. brominating agent) and reaction time (4–12 hours). Post-synthesis purification via silica gel chromatography (heptane/ethyl acetate gradients) ensures high yields (75–90%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., methyl and bromine groups). Key NMR signals include downfield shifts for pyrrole protons (δ 8.3–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) . X-ray crystallography (monoclinic P21/c space group) confirms planar geometry and hydrogen-bonding patterns in the solid state . Mass spectrometry (ESI-MS) validates molecular weight (241.04 g/mol) .

Q. What solvents and reagents are critical for functionalizing the pyrrolo[2,3-b]pyridine core?

  • Methodology :

  • Substitution reactions : Use NaH or K₂CO₃ in DMF for nucleophilic aromatic substitution (e.g., introducing aryl/alkynyl groups) .
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in dioxane/water (105°C, 4–6 hours) .
  • Protection/deprotection : Tosyl (TsCl) or benzyl groups stabilize the N1 position during multi-step syntheses .

Advanced Research Questions

Q. How do substitution patterns at the 3- and 5-positions affect biological activity in kinase inhibition studies?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (IC₅₀ = 51 nM for kinase X) vs. 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives (IC₅₀ = 12 nM). Electron-withdrawing groups (Br, NO₂) enhance electrophilicity, while methoxy groups improve solubility .
  • In vitro assays : Use HEK293 cells transfected with target kinases, measuring phosphorylation inhibition via Western blot .

Q. What experimental strategies resolve contradictions in reported synthetic yields for N1-alkylated derivatives?

  • Methodology :

  • Controlled reaction parameters : Re-examine alkylation using NaH/MeI in THF (0°C to rt) vs. phase-transfer catalysts (Bu₄N⁺HSO₄⁻), which improve yields from 36% to 99% .
  • Byproduct analysis : LC-MS identifies side products (e.g., di-alkylated species) when excess alkylating agents are used .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • Docking studies : Use AutoDock Vina to predict binding poses in cytochrome P450 (CYP3A4) active sites. Methyl groups at C2 reduce steric hindrance, while bulky substituents at C5 decrease metabolic clearance .
  • ADMET prediction : SwissADME calculates logP (2.1–3.5) and solubility (LogS = -4.5 to -3.2), prioritizing derivatives with balanced lipophilicity .

Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?

  • Methodology :

  • Purification bottlenecks : Replace silica chromatography with recrystallization (ethanol/water) for intermediates like 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine (yield: 91%) .
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs in Suzuki reactions .

Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLFWGLFINYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670449
Record name 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-02-8
Record name 2-Methyl-5-bromo-7-azaindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (91 g, 431 mmol) was treated with a 1M solution of potassium tert-butoxide in tert-butanol (700 mL) and the reaction mixture was heated at 85 OC for 1 hour. The mixture was then allowed to cool to ambient temperature and poured onto a 1:1 mixture of water/ice (ca. 1 L). The resultant precipitate was collected by filtration, washed with water and left to air dry. The resultant solid was dissolved in dichloromethane, dried (Na2SO4) and evaporated then triturated with diethyl ether to afford the title compound as a brown solid (88.7 g, 97%). 1H NMR (400 MHz, CDCl3): 10.21 (s, 1H), 8.22 (d, J=2.1 Hz, 1H), 7.91 (d, J=2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).
Quantity
91 g
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reactant
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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700 mL
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[Compound]
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water ice
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1 L
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Yield
97%

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-1-(4-bromophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine (B-7-5) (4 g, 11.4 mmol) in THF (20 mL) was added aq. NaOH (20 mL) at room temperature. The mixture was heated to reflux overnight. LC-MS showed the reaction was complete. Water (100 mL) and EtOAc (50 mL×3) were added into the mixture. The organic layer was separated, dried over anhydrous Na2SO4 and concentrated to give crude mixture which was purified via prep. HPLC to afford 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (B-7-6) (1.2 g, 50.2%) as a white solid.
Name
5-bromo-1-(4-bromophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
20 mL
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20 mL
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100 mL
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50 mL
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

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